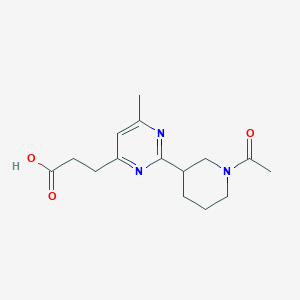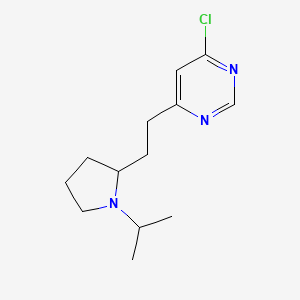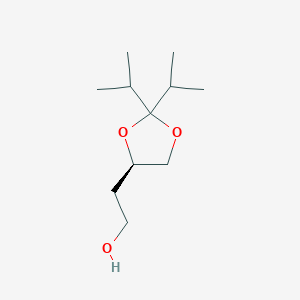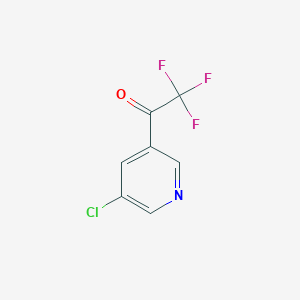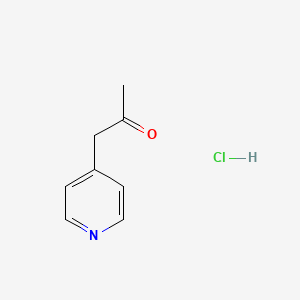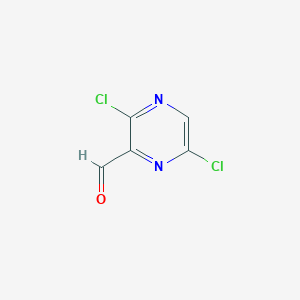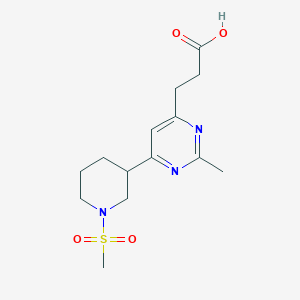
3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid
Vue d'ensemble
Description
Synthesis Analysis
There is a supporting information document that might contain relevant synthesis information, but the details are not directly accessible .Molecular Structure Analysis
I found a couple of articles that might contain information on similar compounds, but the specific molecular structure analysis for this compound is not directly available .Applications De Recherche Scientifique
Reactivity in Organic Synthesis
Studies on similar compounds, like 2-substituted 3-ethylsulfonylpyridines, demonstrate the potential of 3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid in organic synthesis. These compounds exhibit a range of reactivities, such as transformation into derivatives and reactions with various agents, which can be critical for developing new chemical entities (Rouchaud, Neus, & Moulard, 1997).
Novel Compound Synthesis
This compound is also relevant in the synthesis of novel chemical structures. For instance, in the synthesis of pyrrole-substituted pyrido[2,3-d]pyrimidines, compounds with structural similarities have been used as intermediates, indicating the potential of this compound in synthesizing novel structures with diverse applications (Jahanshahi et al., 2018).
Antiproliferative Activity
Compounds structurally similar to this compound have been studied for their antiproliferative activity against human cancer cell lines. This suggests potential research applications in cancer treatment (Mallesha et al., 2012).
Anticonvulsant and Antinociceptive Activity
Research on hybrid molecules containing similar structural elements has shown potential anticonvulsant and antinociceptive activities. This implies that this compound could have applications in neurological research (Kamiński et al., 2016).
Aurora Kinase Inhibition
Similar compounds have been explored as Aurora kinase inhibitors, suggesting possible applications of this compound in researching cancer treatments, particularly in targeting specific enzymes crucial for cell division and cancer progression (ヘンリー,ジェームズ, 2006).
Antibacterial Activity
Research on compounds with similar structures, such as piperidine-containing pyrimidine imines, has demonstrated antibacterial activity, suggesting potential applications in antimicrobial studies and drug development (C.Merugu, Ramesh, & Sreenivasulu, 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[2-methyl-6-(1-methylsulfonylpiperidin-3-yl)pyrimidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-10-15-12(5-6-14(18)19)8-13(16-10)11-4-3-7-17(9-11)22(2,20)21/h8,11H,3-7,9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZXLKRWNQRBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2CCCN(C2)S(=O)(=O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


